molecular formula C10H15N B3189199 (1R)-1-(4-ethylphenyl)ethanamine CAS No. 292068-37-2

(1R)-1-(4-ethylphenyl)ethanamine

Cat. No. B3189199
CAS RN: 292068-37-2
M. Wt: 149.23 g/mol
InChI Key: AMXXYSXDJUIPMZ-MRVPVSSYSA-N
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Description

(1R)-1-(4-ethylphenyl)ethanamine, commonly known as N-ethyl-1-phenylethan-1-amine, is a chemical compound that belongs to the class of phenethylamines. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of (1R)-1-(4-ethylphenyl)ethanamine is not fully understood. However, it has been reported to act as a monoamine transporter inhibitor, specifically targeting the dopamine transporter. This results in an increase in the synaptic concentration of dopamine, leading to its pharmacological effects.
Biochemical and Physiological Effects:
(1R)-1-(4-ethylphenyl)ethanamine has been reported to possess various biochemical and physiological effects, including an increase in locomotor activity, anxiolytic effects, and antidepressant effects. Additionally, this compound has been reported to exhibit analgesic effects and has been investigated for its potential use in pain management.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (1R)-1-(4-ethylphenyl)ethanamine in lab experiments is its potential use as a precursor for the synthesis of other phenethylamines. Additionally, this compound has been reported to possess various pharmacological properties, making it a versatile compound for various research applications. However, one of the limitations of using (1R)-1-(4-ethylphenyl)ethanamine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on (1R)-1-(4-ethylphenyl)ethanamine. One of the potential applications is its use as a dopamine transporter ligand for the treatment of Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential use in pain management. Furthermore, the synthesis of new derivatives of (1R)-1-(4-ethylphenyl)ethanamine may lead to the discovery of new pharmacological properties and potential therapeutic applications.
Conclusion:
In conclusion, (1R)-1-(4-ethylphenyl)ethanamine is a versatile compound that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1R)-1-(4-ethylphenyl)ethanamine have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various research applications.

Scientific Research Applications

(1R)-1-(4-ethylphenyl)ethanamine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess various pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use as a dopamine transporter ligand for the treatment of Parkinson's disease. Additionally, (1R)-1-(4-ethylphenyl)ethanamine has been studied for its potential use as a precursor for the synthesis of other phenethylamines, such as MDMA.

properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXXYSXDJUIPMZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-ethylphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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